Enhanced Lipophilicity (XLogP3) Drives Distinct Partitioning and Membrane Permeability Compared to Unsubstituted Core
6-(Trifluoromethyl)isoindolin-1-one exhibits a predicted XLogP3 value of 1.7, representing a substantial increase in lipophilicity relative to the unsubstituted isoindolin-1-one scaffold, for which experimental and computed LogP values range from 0.8 to 1.3 depending on the method and source [1][2][3]. This quantifiable difference in partition coefficient directly influences membrane permeability and is a key determinant in medicinal chemistry optimization .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (predicted) |
| Comparator Or Baseline | Unsubstituted isoindolin-1-one: LogP = 0.8 (Molaid predicted), LogP = 1.2588 (Molbase computed), experimental ~0.8–1.3 |
| Quantified Difference | Increase of approximately +0.4 to +0.9 log units |
| Conditions | Computational prediction (XLogP3) for target; experimental and predicted values for comparator |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, which is critical for oral bioavailability and blood-brain barrier penetration in drug discovery programs.
- [1] Kuujia. 2,3-Dihydro-6-(trifluoromethyl)-1H-Isoindol-1-one (CAS 1261883-04-8) XLogP3 = 1.7. 2025. View Source
- [2] Molaid. Isoindolin-1-one (CAS 480-91-1) LogP = 0.8. View Source
- [3] Molbase. Isoindolin-1-one (CAS 480-91-1) LogP = 1.2588. View Source
